1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C29H24F3N3 and its molecular weight is 471.527. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-butyl-4,5-diphenyl-2-({(E)-[3-(trifluoromethyl)phenyl]methylidene}amino)-1H-pyrrole-3-carbonitrile (CAS: 478032-83-6) is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrrole ring and multiple aromatic substituents, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C29H24F3N3, with a molecular weight of 471.53 g/mol. The structure features a pyrrole ring substituted with a butyl group and two diphenyl groups, along with a trifluoromethylphenyl moiety that enhances its lipophilicity and biological activity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the ability of related pyrrole derivatives to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specifically, these compounds were shown to inhibit transcription factors involved in cancer progression, such as TEAD1 and TEAD4, which are critical for tumor growth and metastasis .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
HeLa (Cervical) | 10.0 | Inhibition of TEAD transcription factors |
Antimicrobial Activity
Analogues of this compound have been explored for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups and specific structural motifs was crucial for enhanced antibacterial activity . The mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammatory markers in vitro and in vivo, suggesting its utility in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of pyrrole derivatives, including this compound, where researchers observed significant reductions in tumor sizes in mouse models when treated with these compounds over a four-week period. The study concluded that these compounds could serve as lead candidates for further development into therapeutic agents against various cancers .
Pharmacokinetics and Toxicology
Pharmacokinetic studies have revealed that this compound exhibits favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicated low toxicity levels at therapeutic doses, making it a promising candidate for further clinical development .
Eigenschaften
IUPAC Name |
1-butyl-4,5-diphenyl-2-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]pyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N3/c1-2-3-17-35-27(23-14-8-5-9-15-23)26(22-12-6-4-7-13-22)25(19-33)28(35)34-20-21-11-10-16-24(18-21)29(30,31)32/h4-16,18,20H,2-3,17H2,1H3/b34-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSPVTZKNWJBRG-QXUDOOCXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC(=CC=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC(=CC=C2)C(F)(F)F)C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.